

GW549390X: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	GW549390X	
Cat. No.:	B1239478	Get Quote

COMPOUND IDENTITY AND MECHANISM OF ACTION

GW549390X is a chemical probe and dual inhibitor primarily targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. It also exhibits inhibitory activity against Firefly Luciferase (FLuc), a factor to consider in the design of reporter gene assays. Its chemical name is N,5-diphenyl-1,3-oxazol-2-amine. As an ATP-competitive inhibitor, **GW549390X** binds to the ATP-binding pocket of its target kinases, preventing the phosphorylation of downstream substrates and thereby interrupting the signaling cascade.

Chemical and Physical Properties

Property	Value
Chemical Name	N,5-diphenyl-1,3-oxazol-2-amine
CAS Number	135307-33-4
Molecular Formula	C15H12N2O
Molecular Weight	236.27 g/mol
SMILES	C1(NC2=NC=C(C3=CC=CC=C3)O2)=CC=CC= C1

Target Inhibition

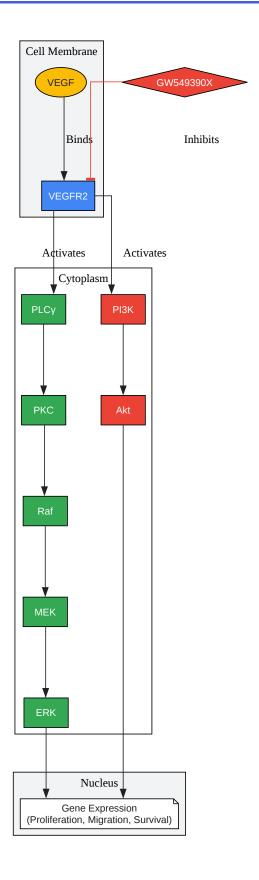


Target	IC50
VEGFR2	1.2 μΜ
Firefly Luciferase (FLuc)	0.26 μΜ

VEGFR2 Signaling Pathway Inhibition

GW549390X exerts its primary therapeutic potential through the inhibition of VEGFR2. Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR2 dimerizes and autophosphorylates, initiating a complex network of downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival. By blocking the kinase activity of VEGFR2, **GW549390X** effectively attenuates these pro-angiogenic signals.





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Caption: Inhibition of the VEGFR2 signaling cascade by GW549390X.



Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of VEGFR2 inhibitors like **GW549390X**.

VEGFR2 Kinase Inhibition Assay (Biochemical)

This assay directly measures the inhibition of VEGFR2's enzymatic activity.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **GW549390X** against the purified VEGFR2 kinase domain.

Materials:

- Recombinant human VEGFR2 kinase domain
- Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
- ATP (Adenosine triphosphate)
- VEGFR2-specific peptide substrate (e.g., poly(Glu, Tyr) 4:1)
- GW549390X stock solution (in DMSO)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- 384-well assay plates

Procedure:

- Compound Dilution: Prepare a serial dilution of GW549390X in DMSO, followed by a further dilution in kinase buffer to the desired final concentrations.
- Reaction Setup: In a 384-well plate, add the following in order:
 - Kinase buffer
 - VEGFR2 enzyme

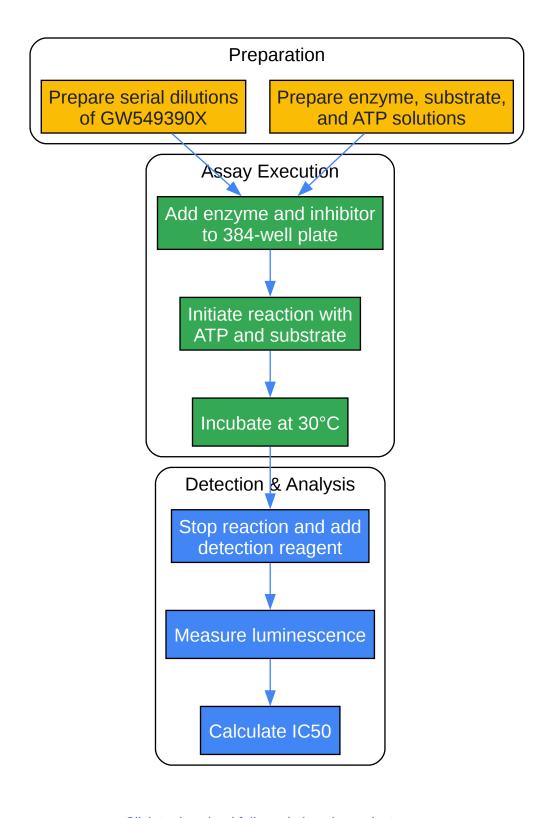






- Diluted GW549390X or vehicle control (DMSO)
- Initiation: Add the peptide substrate and ATP solution to initiate the kinase reaction.
- Incubation: Incubate the plate at 30°C for 60 minutes.
- Detection: Add the ADP-Glo[™] reagent to stop the kinase reaction and measure the amount of ADP produced, which is proportional to kinase activity. The luminescence is read on a plate reader.
- Data Analysis: Plot the percentage of kinase inhibition against the logarithm of **GW549390X** concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.





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Caption: Workflow for a biochemical VEGFR2 kinase inhibition assay.

Cell-Based Proliferation Assay (e.g., MTT Assay)

Foundational & Exploratory





This assay assesses the effect of **GW549390X** on the proliferation of endothelial cells, which is dependent on VEGFR2 signaling.

Objective: To determine the IC₅₀ of **GW549390X** on VEGF-stimulated endothelial cell proliferation.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial cell growth medium (e.g., EGM-2)
- · Low-serum starvation medium
- Recombinant human VEGF-A
- GW549390X stock solution (in DMSO)
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- 96-well cell culture plates

Procedure:

- Cell Seeding: Seed HUVECs into a 96-well plate and allow them to adhere overnight.
- Starvation: Replace the growth medium with low-serum medium and incubate for 4-6 hours to synchronize the cells.
- Treatment: Treat the cells with serial dilutions of **GW549390X** in the presence of a constant concentration of VEGF-A. Include controls for vehicle (DMSO), no VEGF, and VEGF alone.
- Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
- MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.







- Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance of each well using a microplate reader at 570 nm.
- Data Analysis: Calculate the percentage of proliferation inhibition relative to the VEGFtreated control. Plot this against the logarithm of GW549390X concentration and fit to a dose-response curve to determine the IC₅₀.

Disclaimer: This document is intended for research and scientific professionals. **GW549390X** is a research chemical and not for human consumption. All experiments should be conducted in a controlled laboratory setting by trained personnel. The provided protocols are examples and may require optimization for specific experimental conditions.

 To cite this document: BenchChem. [GW549390X: A Technical Guide for Researchers].
BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1239478#what-is-qw549390x]

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